molecular formula C14H13BrClNO2S B11171115 N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B11171115
M. Wt: 374.7 g/mol
InChI Key: NFOXLCDANRBSQO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide is a chemical compound with a complex structure that includes bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or electrophiles like alkyl halides. Reaction conditions may involve heating or the use of catalysts.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a methanesulfonamide group.

    2-[(4-bromo-2-methylphenyl)amino]-N-(4-chlorophenyl)acetamide: Another similar compound with an acetamide group and an amino linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13BrClNO2S

Molecular Weight

374.7 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C14H13BrClNO2S/c1-10-8-12(15)4-7-14(10)17-20(18,19)9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3

InChI Key

NFOXLCDANRBSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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